KPT-185

Overview

Description

KPT-185 is a first-generation Selective Inhibitor of Nuclear Export (SINE) targeting CRM1/XPO1, a nuclear export protein critical for transporting tumor suppressors (e.g., p53, p21) and oncoproteins out of the nucleus. It binds covalently to Cys528 in the CRM1 cargo-binding groove via its trifluoromethyl phenyl triazole scaffold and a reactive isopropyl acrylate Michael acceptor . Preclinical studies demonstrate potent antiproliferative activity (IC50 = 25–500 nM) across hematologic malignancies and solid tumors, inducing G1 cell cycle arrest, apoptosis, and nuclear retention of tumor suppressor proteins . However, its poor oral bioavailability (<5% in mice) limits in vivo use, prompting the development of analogs like KPT-251 and KPT-330 (selinexor) .

Preparation Methods

Synthetic Routes and Reaction Conditions

KPT-185 is synthesized through a series of chemical reactions involving the formation of a triazole ring and the introduction of a trifluoromethyl group. The key steps in the synthesis include:

Formation of the triazole ring: This involves the reaction of an appropriate hydrazine derivative with a suitable nitrile compound under acidic conditions.

Introduction of the trifluoromethyl group: This step involves the reaction of the triazole intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The compound is typically purified using chromatographic techniques and crystallization .

Chemical Reactions Analysis

Covalent Conjugation with XPO1

KPT-185 contains a reactive enone group (α,β-unsaturated carbonyl) that undergoes Michael addition with the thiol group of Cys528 in XPO1’s NES-binding groove . This reaction forms a stable covalent bond, irreversibly inhibiting XPO1’s nuclear export function.

Key structural insights :

-

The trifluoromethyl phenyl triazole scaffold anchors this compound in the hydrophobic P2-P4 pockets of XPO1 .

-

The isopropyl acrylate moiety extends into a narrow channel near Cys528, facilitating covalent conjugation .

-

Mutation of Cys528 to alanine abolishes binding, confirming the necessity of this residue .

Comparison with Leptomycin B (LMB) :

| Feature | This compound | LMB |

|---|---|---|

| Binding Site | NES groove (40% occupancy) | Full NES groove occupancy |

| Covalent Mechanism | Michael addition to Cys528 | Lactone hydrolysis |

| Hydrolysis | Not hydrolyzed (hydrophobic environment) | Hydrolyzed to open-ring form |

| Interactions | Primarily hydrophobic | Electrostatic + hydrophobic |

Allosteric Effects on XPO1 Degradation

This compound binding induces conformational changes in XPO1, exposing a hydrophobic neo-degron recognized by the E3 ubiquitin ligase CRL5<sup>ASB8</sup>. This triggers ubiquitination and proteasomal degradation of XPO1 .

Critical observations :

-

ASB8 Interaction : The methoxy group of this compound makes a single van der Waals contact with ASB8 R197, but this interaction is not essential for degradation .

-

Degron Exposure : Stabilization of XPO1’s open-groove conformation by this compound allows ASB8 to bind via allostery .

-

Proteasome Dependency : Degradation is blocked by proteasome inhibitors like bortezomib .

Structural Stability and Hydrolysis Resistance

Unlike LMB, this compound’s enone group resists hydrolysis due to its hydrophobic microenvironment :

-

The carbonyl carbon of this compound’s enone is surrounded by hydrophobic residues (Val540, Phe583), preventing nucleophilic attack .

-

Substrate stabilization by XPO1 further reduces hydrolysis likelihood .

Kinetic reversibility :

Comparative Analysis with Next-Gen SINE Inhibitors

KPT-8602, a second-generation SINE, shares this compound’s scaffold but modifies the Michael acceptor arm:

| Parameter | This compound | KPT-8602 |

|---|---|---|

| Michael Acceptor | Isopropyl acrylate | Pyrimidine-activated acrylate |

| Binding Kinetics | Faster XPO1 inhibition (5 min) | Slower inhibition (60 min) |

| Cβ Position | Deep in XPO1 groove | Shifted 2.4 Å toward solvent |

| Hydrogen Bonds | Minimal | With Lys548 and Lys579 |

KPT-8602’s structural adjustments reduce off-target effects while maintaining covalent conjugation .

Biochemical and Cellular Effects

-

Apoptosis Induction : this compound activates caspases-3, -8, and -9, cleaves PARP, and downregulates survivin in NSCLC cells .

-

Cell Cycle Arrest : G1-phase arrest observed in this compound-sensitive NSCLC lines .

-

p53 Modulation : Nuclear accumulation of wild-type p53 and mutant p53 downregulation .

Mutational Studies Validating Binding

Scientific Research Applications

Hematological Malignancies

KPT-185 has been extensively studied in the context of various blood cancers:

- Acute Myeloid Leukemia (AML) : The compound exhibits potent anti-proliferative effects on AML cell lines with IC50 values ranging from 100 nM to 500 nM. Studies have shown that this compound induces G1 phase cell-cycle arrest and promotes apoptosis in primary AML blasts .

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| MV4-11 | 100 | Proliferation inhibition |

| MOLM-13 | 200 | Apoptosis induction |

| OCI/AML3 | 150 | Cell-cycle arrest |

- Mantle Cell Lymphoma (MCL) : this compound has shown a p53-independent anti-tumor effect by blocking XPO1 function. This results in decreased levels of oncogenic factors and enhanced apoptosis in MCL cells .

Solid Tumors

This compound's effects extend beyond hematological cancers:

- Pancreatic Cancer : The compound inhibits the proliferation of pancreatic cancer cell lines such as Colo-357 and BxPC-3. It induces apoptosis through mechanisms similar to those observed in leukemia cells .

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| Colo-357 | 250 | Proliferation inhibition |

| BxPC-3 | 300 | Apoptosis induction |

Case Study 1: Acute Myeloid Leukemia

In a preclinical study involving AML cell lines, treatment with this compound led to significant reductions in cell viability and increased apoptotic markers. The study highlighted the compound's ability to inhibit key survival pathways in AML cells, suggesting its potential as a therapeutic agent for patients with this malignancy .

Case Study 2: Mantle Cell Lymphoma

Research demonstrated that this compound effectively reduced tumor growth in MCL models by targeting XPO1. The findings indicated that treatment with this compound not only inhibited cell proliferation but also led to enhanced nuclear localization of tumor suppressor proteins like p53, further validating its therapeutic potential .

Mechanism of Action

KPT-185 exerts its effects by inhibiting the nuclear export receptor CRM1, which is responsible for transporting tumor suppressor proteins out of the nucleus. By blocking CRM1, this compound prevents the export of these proteins, leading to their accumulation in the nucleus. This results in the activation of tumor suppressor pathways, induction of cell cycle arrest, and apoptosis in cancer cells . The molecular targets of this compound include p53, p21, and other tumor suppressor proteins that play critical roles in regulating cell growth and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

KPT-251: Oral Bioavailability and Reduced Toxicity

KPT-251, a structural analog of KPT-185, shares identical CRM1 inhibition selectivity and in vitro efficacy but exhibits ~30% oral bioavailability in mice. Both compounds reduce CRM1 protein levels and induce p53/p21 nuclear retention, but KPT-251 shows minimal systemic toxicity in xenograft models, unlike this compound, which requires intravenous administration .

Key Structural Differences :

- KPT-251 replaces this compound’s isopropyl acrylate with an alkyl oxadiazole Michael acceptor, enhancing metabolic stability .

Leptomycin B (LMB): A Non-SINE Benchmark

LMB, a natural CRM1 inhibitor, binds irreversibly and occupies ~60% of the NES groove via electrostatic and hydrophobic interactions. In contrast, this compound occupies only ~40% and relies predominantly on hydrophobic binding.

Mechanistic and Efficacy Comparisons

In Vitro Potency and Selectivity

| Compound | IC50 (AML) | IC50 (NSCLC) | Key Targets Affected |

|---|---|---|---|

| This compound | 85–150 nM | 100–500 nM | p53, p21, survivin, CRM1 |

| KPT-251 | Similar | Similar | p53, p21 (enhanced in vivo) |

| KPT-8602 | 20–50 nM | 50–200 nM | Mcl-1, Bcl-xL, CRM1 |

| LMB | 1–5 nM | 2–10 nM | Broad-spectrum NES cargos |

- This compound shows p53-dependent apoptosis in AML (ED50 = 85–150 nM) but p53-independent cytostatic effects .

- In NSCLC, this compound downregulates CRM1 protein via proteasomal degradation, independent of mRNA changes .

Resistance Mechanisms

Resistant cells exhibit altered gene expression:

- Parental Cells : Upregulated TP53INP1, BIRC3, and BTG2 (pro-apoptotic).

- Resistant Cells : EGR-1 induction, KITLG downregulation, and CCNG2 overexpression .

Toxicity Profile

Clinical and Preclinical Implications

- KPT-330 (Selinexor) : The only FDA-approved SINE, derived from this compound, shows improved tolerability and oral efficacy in AML and multiple myeloma .

- Combination Therapies : this compound synergizes with MDM2 inhibitors (e.g., Nutlin-3a) in AML, enhancing p53 nuclear accumulation and apoptosis .

Biological Activity

KPT-185 is a selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1), a protein involved in the nuclear transport of various oncogenic factors. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those resistant to conventional treatments. The biological activity of this compound has been investigated through multiple studies, revealing its mechanisms of action, efficacy, and potential clinical applications.

This compound functions primarily by inhibiting XPO1, which is crucial for the nucleocytoplasmic transport of proteins and RNA. By blocking this pathway, this compound disrupts the export of several key regulatory proteins involved in cell proliferation and survival, leading to anti-proliferative effects in cancer cells.

Key Findings on Mechanism:

- Inhibition of Ribosomal Biogenesis : this compound has been shown to suppress ribosomal biogenesis in mantle cell lymphoma (MCL) cells, contributing to its anti-tumor effects. This inhibition is associated with decreased expression of oncogenic mediators such as cyclin D1 and c-Myc, and downregulation of chaperone proteins like HSP70 .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells through p53-independent pathways, making it relevant for tumors with dysfunctional p53 signaling .

In Vitro Studies

This compound has demonstrated significant cytotoxicity across various cancer cell lines. The compound's effectiveness is often assessed using cell viability assays and apoptosis detection methods.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCL Cells | 86.03 | Inhibition of XPO1, apoptosis induction |

| A549 (RSV-infected) | 1.3 | Disruption of viral replication |

| Ovarian Cancer Cells | Varies | Synergistic effect with cisplatin |

In Vivo Studies

Preclinical models have shown that this compound can significantly inhibit tumor growth when administered in vivo. For instance, studies involving patient-derived xenograft (PDX) models have indicated that this compound enhances the efficacy of standard chemotherapy agents like cisplatin .

Case Study 1: Mantle Cell Lymphoma

In a study focusing on MCL, this compound was administered to evaluate its impact on tumor growth and survival rates. Results indicated a marked reduction in tumor size and increased apoptosis in treated groups compared to controls. The study highlighted the compound's ability to target multiple oncogenic pathways simultaneously .

Case Study 2: Ovarian Cancer

A clinical trial involving patients with late-stage ovarian cancer treated with this compound showed promising results. Patients exhibited improved outcomes when this compound was combined with traditional chemotherapy, suggesting a synergistic effect that warrants further investigation .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of KPT-185 in cancer cells?

this compound is a selective inhibitor of Chromosome Region Maintenance 1 (CRM1/XPO1), a nuclear export receptor. It binds covalently to Cys528 on CRM1, blocking the nuclear export of tumor suppressor proteins (e.g., p53, p21) and oncogenic mRNAs, leading to nuclear retention of these proteins and subsequent apoptosis, cell cycle arrest, and differentiation. This mechanism has been validated in AML, mantle cell lymphoma (MCL), and prostate cancer models .

Q. What standard assays are used to evaluate this compound efficacy in vitro?

- Cell viability : WST-1 or Trypan blue exclusion assays at 24–72 hours post-treatment, with IC50 values typically ranging from 25 nM to 500 nM depending on cell type .

- Apoptosis : Annexin V-FITC/PI staining and caspase-3/8/9 activation assays .

- Cell cycle analysis : PI staining and flow cytometry to detect G1 phase accumulation .

- Protein expression : Immunoblotting for CRM1 degradation, p53/p21 nuclear accumulation, and downstream targets (e.g., phosphorylated Rb, Cyclin D1) .

Q. How does this compound affect p53 signaling in different cancer models?

this compound activates p53-dependent apoptosis in wild-type p53 cells (e.g., Z138 MCL, A375 melanoma) by stabilizing nuclear p53 and upregulating p21 and PUMA. However, it also exhibits p53-independent effects, such as inducing PUMA mRNA in p53-mutant cells and repressing proliferation-related genes (e.g., CDC25C, CDK1) across all p53 statuses .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound's metabolic effects?

this compound simultaneously inhibits ribosomal biogenesis (via downregulating translation initiation factors like EIF4A1) and upregulates glycolysis/gluconeogenesis pathways (e.g., increased lactic acid). To resolve this paradox:

- Use metabolomic profiling (e.g., CE-TOF-MS) to quantify TCA cycle intermediates and glycolytic flux .

- Combine with mTOR inhibitors (e.g., AZD-2014) to suppress compensatory metabolic adaptations .

- Validate findings across multiple cell lines (e.g., Z138 vs. Jeko-1 MCL) to account for clonal heterogeneity .

Q. What experimental strategies validate this compound's target specificity and off-target effects?

- Proteomic analysis : iTRAQ-based quantification identifies 137–2252 differentially expressed proteins post-treatment, including ribosomal proteins (81% downregulated) and HSP70/90 .

- CRISPR/Cas9 screens : Confirm synergy with cisplatin in XPO1-dependent models .

- Resistance assays : Generate resistant cell lines (e.g., HT1080 fibrosarcoma) via incremental this compound exposure (5–600 nM over 10 months) and compare transcriptomic profiles .

Q. How can researchers optimize combination therapies with this compound?

- Synergy screens : Use Chou-Talalay or Bliss independence models to test combinations (e.g., this compound + AZD-2014 or 2DG). Synergy scores >10 indicate strong interactions .

- Dose selection : Apply sub-IC50 concentrations (e.g., 50 nM for Z138, 100 nM for Jeko-1) to avoid masking combinatorial effects .

- In vivo validation : Use NOD-SCID mouse xenografts with oral KPT-276 (a clinical analog) to assess tumor suppression without significant toxicity .

Q. What methodological pitfalls arise in analyzing this compound-induced CRM1 degradation?

- Proteasomal dependency : Co-treat with bortezomib to confirm CRM1 degradation is proteasome-mediated .

- Time-course experiments : CRM1 half-life is ~24 hours; short-term treatments (<18 hours) may underestimate degradation .

- Cell-specific responses : JVM2 cells show maximal CRM1 depletion but lowest drug sensitivity, necessitating multi-omics correlation .

Q. Data Interpretation and Contradictions

Q. Why does this compound show variable efficacy across cell lines despite similar CRM1 inhibition?

- Transcriptional heterogeneity : Blastoid-variant MCL (e.g., Z138) with high Cyclin D1 expression are more sensitive than classic MCL .

- p53 mutation status : Mutant p53 cells (e.g., Jeko-1) rely on p53-independent pathways (e.g., HSF1/HSP70) for survival .

- Metabolic plasticity : Glycolysis upregulation in resistant cells may counteract ribosomal biogenesis inhibition .

Q. How should researchers reconcile discrepancies in this compound's in vitro vs. in vivo performance?

- Pharmacokinetic limitations : this compound has poor oral bioavailability; use analogs like KPT-330 (selinexor) for in vivo studies .

- Microenvironmental factors : Co-culture with stromal cells or cytokine supplementation may better mimic in vivo conditions .

Q. Methodological Best Practices

Q. What quality controls are essential for this compound experiments?

Properties

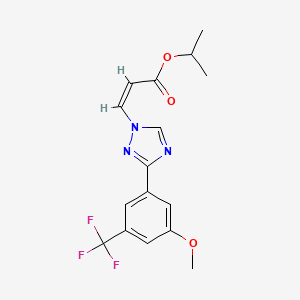

IUPAC Name |

propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNGWFLRRRYNIL-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.